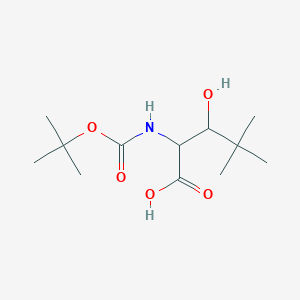

2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

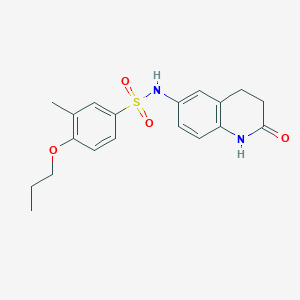

The compound “2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid” is a type of organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of compounds involving the Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .

Chemical Reactions Analysis

The Boc group can be removed from the compound by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .

Aplicaciones Científicas De Investigación

Synthesis of Photoactive Peptides

This compound is utilized in the synthesis of photoactive peptides . These peptides are intriguing as they can be activated by light and have potential applications in the development of smart drugs . The ability to control peptide structures with light allows for innovative approaches in drug design, where the activity of the peptide can be modulated externally.

Building Units in Light-Sensitive Supramolecular Systems

The tert-butoxycarbonyl group within the compound is instrumental in creating light-sensitive supramolecular systems . These systems can change their structure in response to light, leading to applications in smart materials that respond to environmental stimuli.

Molecular Photoswitches

The compound can be incorporated into molecular structures that act as molecular photoswitches . These switches can change their conformation upon exposure to light, which is a valuable property for creating responsive molecular systems that can be used in various technological applications.

Peptide Bio-interactions

Peptides synthesized using this compound can play a significant role in bio-interactions . By incorporating a photo-controllable amino acid into the peptide backbone, researchers can influence peptide conformation and bioactivity, which is crucial for the development of new therapeutic agents.

Solid Phase Synthesis of Peptidic V1a Receptor Agonists

The compound is used in the solid phase synthesis of peptidic V1a receptor agonists . These agonists have therapeutic potential in treating conditions like dysmenorrhea and von Willebrand disease by mimicking the action of the natural hormone vasopressin.

Synthesis of HCV Protease Inhibitor Modified Analogs

Researchers have employed this compound in the synthesis of modified analogs of HCV protease inhibitors . These inhibitors are crucial in the treatment of Hepatitis C, and modifications can enhance their efficacy or reduce side effects.

Preparation of Ion Channel Blockers

The compound has been reported in the preparation of ion channel blockers. These blockers are important in the study of various physiological processes and can be used to treat a range of conditions, from epilepsy to chronic pain.

Development of Antimicrobial Peptides

Lastly, it is used in the development of antimicrobial peptides. These peptides are part of the innate immune system and are being researched as potential alternatives to traditional antibiotics, especially in the fight against antibiotic-resistant bacteria.

Mecanismo De Acción

Safety and Hazards

When handling “2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid”, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

Direcciones Futuras

The future directions of research involving “2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid” could involve expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis . This could involve preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

Propiedades

IUPAC Name |

3-hydroxy-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-11(2,3)8(14)7(9(15)16)13-10(17)18-12(4,5)6/h7-8,14H,1-6H3,(H,13,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQDNPABVJXKMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2584534.png)

![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2584535.png)

![1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2584552.png)